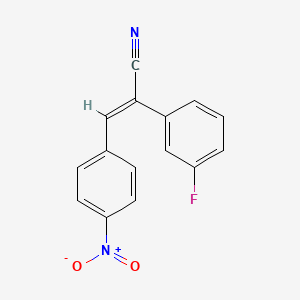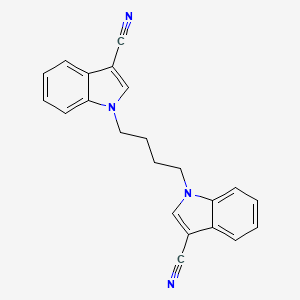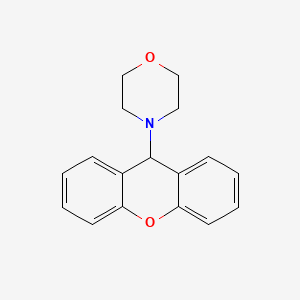![molecular formula C16H11BrClN3OS B4666948 N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4666948.png)
N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea, also known as BCTU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the activity of various signaling pathways in cells. BCTU has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various cellular processes.
Mecanismo De Acción
N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of various signaling molecules, which can have a range of effects on cellular processes. N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea has been shown to have a higher affinity for certain PTPs, such as PTP1B, than others, which may explain some of its specific effects on cellular processes.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea has been shown to have a range of biochemical and physiological effects. It has been shown to enhance insulin signaling by increasing the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt. N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for investigating the role of these enzymes in various cellular processes. N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to the use of N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea in lab experiments. It has been shown to have off-target effects on some enzymes, which may complicate the interpretation of results. Additionally, N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea in scientific research. One area of interest is the role of PTPs in the regulation of immune responses. N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea has been shown to have anti-inflammatory effects, and further research could elucidate the specific mechanisms by which PTPs regulate immune responses. Additionally, N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea could be used to investigate the role of PTPs in the development of various diseases, including cancer and diabetes. Finally, N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea could be used in the development of new therapeutics targeting PTPs, which could have applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea has been widely used in scientific research to investigate the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs including PTP1B, SHP-1, and SHP-2. N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea has been used to study the effects of PTP inhibition on insulin signaling, cell proliferation, and differentiation. It has also been used to investigate the role of PTPs in cancer and other diseases.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS/c17-11-6-2-4-8-13(11)19-15(22)21-16-20-14(9-23-16)10-5-1-3-7-12(10)18/h1-9H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEBYPLGNOWGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4666870.png)

![N-benzyl-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4666909.png)
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4666927.png)
![N-{[4-allyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4666935.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4666953.png)
![2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4666965.png)
![methyl 3-({[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4666971.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4666977.png)
![ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4666978.png)
![3-{[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4666984.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4666991.png)
